molecular formula C8H12ClNO2 B1406640 3-(2-Oxopiperidin-1-yl)propanoyl chloride CAS No. 1706435-20-2

3-(2-Oxopiperidin-1-yl)propanoyl chloride

Cat. No.: B1406640
CAS No.: 1706435-20-2
M. Wt: 189.64 g/mol
InChI Key: OJHDOLRHGKTSFB-UHFFFAOYSA-N
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Description

“3-(2-Oxopiperidin-1-yl)propanoyl chloride” is a chemical compound with the CAS Number: 1706435-20-2 . It has a molecular weight of 189.64 and its molecular formula is C8H12ClNO2 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12ClNO2/c9-7(11)4-6-10-5-2-1-3-8(10)12/h1-6H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Rhodium Carbenoid Induced Cycloadditions

3-(2-Oxopiperidin-1-yl)propanoyl chloride plays a role in the synthesis of diazo ketoimides, which are treated with rhodium(II) acetate to produce cycloadducts through intramolecular dipolar cycloaddition. This process is significant for the creation of compounds with specific molecular configurations (Hong, Mejía-Oneto, & Padwa, 2007).

Cycloacylation of 3-Oxo-3-R1-N-R2-Propanethioamides

The compound is involved in the cyclocondensation of 3-oxo-3-R1-N-R2-propanethioamides with 3-aryl-2-propenoyl chlorides. This reaction leads to the formation of various cyclic compounds, demonstrating its importance in the creation of structurally complex chemicals (Britsun et al., 2006).

Synthesis of Aspidosperma Alkaloids

This compound is identified as a key intermediate for the Rh(II)-catalyzed cyclization-cycloaddition cascade, essential in synthesizing the core skeleton of various aspidosperma alkaloids (Hong, Mejía-Oneto, & Padwa, 2006).

Oxyfunctionalization of Ketones

It is used in the preparation of 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, which acts as an oxyfunctionalizing agent for various ketones. This demonstrates its utility in selective organic transformations (Ren, Liu, & Guo, 1996).

Asymmetric Synthesis of (S)-4-Oxopipecolic Acid

The compound is utilized in synthesizing (S)-4-Oxopipecolic acid, showcasing its relevance in the creation of enantiomerically pure compounds from accessible starting materials (Partogyan-Halim et al., 2003).

Reactivity with Stable Free Radicals

It's involved in studies of stable free radicals, particularly in the reactivity and characterization of such radicals, which are crucial in understanding radical chemistry (Yoshioka et al., 1971).

Properties

IUPAC Name

3-(2-oxopiperidin-1-yl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c9-7(11)4-6-10-5-2-1-3-8(10)12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHDOLRHGKTSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283557
Record name 1-Piperidinepropanoyl chloride, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706435-20-2
Record name 1-Piperidinepropanoyl chloride, 2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706435-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinepropanoyl chloride, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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